molecular formula C8H11ClN2O3S B12921395 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide

4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide

Cat. No.: B12921395
M. Wt: 250.70 g/mol
InChI Key: HRYGMVKHMNOBJS-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4-position, a methoxyethyl group at the N-position, and a sulfonamide group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide
  • 4-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
  • 4-chloro-N-(2-methoxyethyl)pyridine-2-sulfonamide

Uniqueness

4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide is unique due to the specific positioning of the chloro, methoxyethyl, and sulfonamide groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

Molecular Formula

C8H11ClN2O3S

Molecular Weight

250.70 g/mol

IUPAC Name

4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C8H11ClN2O3S/c1-14-5-4-11-15(12,13)8-6-10-3-2-7(8)9/h2-3,6,11H,4-5H2,1H3

InChI Key

HRYGMVKHMNOBJS-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

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